1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a dichlorocyclopropyl group, a thienyl group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dichlorocyclopropyl and thienyl groups through various chemical reactions. Common reagents used in these reactions include dichlorocyclopropane, thiophene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-METHYL-1H-BENZIMIDAZOLE
- 2-BENZYL-1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-BENZIMIDAZOLE
Uniqueness
1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the dichlorocyclopropyl and thienyl groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H12Cl2N2S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2S/c16-15(17)8-10(15)9-19-12-5-2-1-4-11(12)18-14(19)13-6-3-7-20-13/h1-7,10H,8-9H2 |
InChI Key |
SZXFNLOXYXYFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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